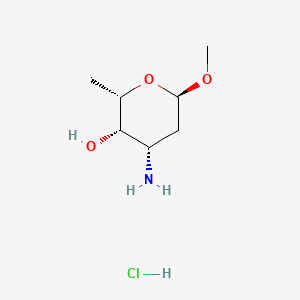

Methyl L-daunosamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl L-daunosamine hydrochloride (MDH) is a synthetic glycosaminoglycan (GAG) that has been used in scientific research for several decades. It has been studied for its biochemical, physiological, and structural properties, as well as its potential applications in lab experiments.

Aplicaciones Científicas De Investigación

Antibiotic Synthesis

Methyl L-daunosamine hydrochloride: is a key starting material in the synthesis of antibiotics, particularly anthracycline antibiotics . These antibiotics, such as daunorubicin and doxorubicin , are widely used in chemotherapy treatments for cancer due to their ability to intercalate DNA and inhibit topoisomerase II. The compound’s role in forming the glycosidic bond essential for the antibiotic’s activity is a critical aspect of its application in medicinal chemistry.

Glycosylation Studies

In carbohydrate chemistry, Methyl L-daunosamine hydrochloride is utilized to study glycosylation reactions . Glycosylation is a fundamental biochemical process where a carbohydrate is attached to a hydroxyl or other functional group of another molecule. This compound provides a model system for researchers to explore the mechanisms and optimize the conditions for glycosidic bond formation.

Anticancer Research

The compound’s derivatives are explored for their potential anticancer properties. By modifying the structure of Methyl L-daunosamine hydrochloride , researchers aim to develop new drugs that can target cancer cells more effectively while reducing side effects .

Immunology

In immunological research, Methyl L-daunosamine hydrochloride serves as an important tool for the creation of antigens . These antigens can be used to stimulate an immune response in vitro, aiding in the development of vaccines and understanding immune system mechanisms.

Proteomics

Methyl L-daunosamine hydrochloride: is used in proteomics research to study protein modifications . The compound can be used to label or modify proteins, thereby helping scientists to understand protein function, interaction, and the role of glycosylation in protein stability and activity.

Enzyme Inhibition Studies

Researchers use Methyl L-daunosamine hydrochloride to investigate enzyme inhibitors . By attaching this compound to various substrates, scientists can study the inhibition patterns of enzymes that are involved in carbohydrate metabolism, which has implications for treating metabolic disorders.

Development of Diagnostic Agents

The compound is also being researched for its use in developing diagnostic agents . By conjugating Methyl L-daunosamine hydrochloride with other molecules, researchers can create compounds that bind specifically to certain types of cells or tissues, which can then be detected using various imaging techniques.

Synthetic Chemistry Methodology

Finally, Methyl L-daunosamine hydrochloride is used to develop new synthetic methodologies . Its unique structure challenges chemists to devise novel synthetic routes and strategies, which can then be applied to the synthesis of complex molecules.

Mecanismo De Acción

Target of Action

Methyl L-Daunosamine Hydrochloride, also known as Daunosamine Hydrochloride, is a derivative of the antibiotic daunorubicin . The daunosamine moiety of daunorubicin is considered to be the most sensitive part of the molecule in terms of biological response to chemical transformations .

Mode of Action

Daunorubicin, from which Methyl L-Daunosamine Hydrochloride is derived, is known to generate reactive oxygen species (ROS), which causes DNA damage, particularly inducing double-strand breaks (DSBs) . The modification of daunorubicin on its NH2 moiety, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound .

Biochemical Pathways

The biosynthesis of dTDP-L-daunosamine, the deoxyaminosugar moiety of the antibiotics daunorubicin and doxorubicin, involves several enzymes encoded by a single gene cluster . The first two steps of the pathway, the activation of α-D-glucopyranose 1-phosphate by dTDP and 4,6 dehydration, are common to the biosynthesis of many dTDP-sugars . The next steps are catalyzed by a 3,5-epimerase, a 2,3-dehydratase, and a 3-aminotransferase . Finally, the 4-ketoreductase reduces the C-4 ketone to a hydroxyl group to produce dTDP-L-daunosamine .

Pharmacokinetics

The modification of daunorubicin, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound . These modifications can potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

Result of Action

Daunorubicin, from which it is derived, is known to cause dna damage, particularly inducing double-strand breaks (dsbs) . This leads to cytotoxicity, which is the basis for its use in cancer treatment .

Action Environment

The synthesis and modification of daunorubicin, which includes the daunosamine part, could potentially be influenced by various factors such as temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYGBUAXDCLPMP-AOAPYHFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of synthesizing daunosamine hydrochloride from readily available sugars like D-glucose and D-mannose?

A1: Daunosamine is a crucial component of important anti-cancer drugs. Synthesizing it from readily available and inexpensive starting materials like D-glucose [] and D-mannose [] can potentially make the production of these drugs more cost-effective and efficient.

Q2: Do the provided papers describe different synthetic approaches to daunosamine hydrochloride?

A2: Yes, while both papers utilize carbohydrate chemistry principles, they employ different strategies and reaction sequences. The paper by Baer et al. [] starts with D-mannose, while the other paper by Marsh et al. [] uses D-glucose as the starting material. This highlights the possibility of multiple synthetic routes to obtain the target molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide](/img/structure/B561549.png)

![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)